5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and the condensation with aqueous hydrazine . This method efficiently produces the desired pyrazolo[1,5-a]pyrimidine core with trifluoromethyl and dichlorophenyl substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development .
Medicine
The compound’s potential medicinal applications include its use as an inhibitor of specific enzymes or receptors. Research is ongoing to determine its efficacy and safety in various therapeutic contexts .
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and dichlorophenyl groups enhance its binding affinity and selectivity, leading to the modulation of biological pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
- 2,4,6-tris(trifluoromethyl)-1,3,5-triazine
Uniqueness
Compared to similar compounds, 5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of trifluoromethyl and dichlorophenyl groups. These substituents confer enhanced stability, binding affinity, and selectivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C21H10Cl2F6N4O2 |
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Molecular Weight |
535.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H10Cl2F6N4O2/c22-13-6-1-10(7-14(13)23)15-8-17(20(24,25)26)33-18(31-15)9-16(32-33)19(34)30-11-2-4-12(5-3-11)35-21(27,28)29/h1-9H,(H,30,34) |
InChI Key |
PCKRWOBNIYJQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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